TP0427736

説明

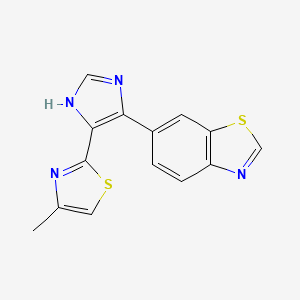

Structure

3D Structure

特性

IUPAC Name |

6-[5-(4-methyl-1,3-thiazol-2-yl)-1H-imidazol-4-yl]-1,3-benzothiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4S2/c1-8-5-19-14(18-8)13-12(15-6-16-13)9-2-3-10-11(4-9)20-7-17-10/h2-7H,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLFCXRYULHMNCG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)C2=C(N=CN2)C3=CC4=C(C=C3)N=CS4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: TP0427736, a Selective ALK5 Inhibitor for Modulating TGF-β Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

TP0427736 is a potent and selective small molecule inhibitor of the Activin-Like Kinase 5 (ALK5), also known as the Transforming Growth Factor-beta (TGF-β) type I receptor. By specifically targeting ALK5, TP0427736 effectively modulates the canonical TGF-β signaling pathway, which plays a crucial role in a multitude of cellular processes, including proliferation, differentiation, and apoptosis. This technical guide provides an in-depth overview of the function of TP0427736, presenting key quantitative data, detailed experimental protocols for its characterization, and a visual representation of its mechanism of action within the TGF-β signaling cascade. The information contained herein is intended to support researchers and drug development professionals in their investigation and potential application of this compound.

Core Function and Mechanism of Action

TP0427736 functions as a selective inhibitor of ALK5 kinase activity.[1][2][3] The binding of TGF-β ligands to the TGF-β type II receptor (TGFβRII) induces the recruitment and phosphorylation of ALK5. Activated ALK5, a serine/threonine kinase, then phosphorylates the receptor-regulated Smad proteins, Smad2 and Smad3. This phosphorylation event is a critical step in the canonical TGF-β signaling pathway.

Upon phosphorylation, Smad2 and Smad3 form a complex with Smad4, which then translocates to the nucleus to regulate the transcription of target genes. TP0427736 exerts its inhibitory effect by blocking the kinase activity of ALK5, thereby preventing the phosphorylation of Smad2/3 and the subsequent downstream signaling events.[1][2][3]

The primary application of this inhibitory function, as highlighted in the literature, is in the context of hair growth. TGF-β is known to be a negative regulator of the hair follicle cycle, promoting the transition from the anagen (growth) phase to the catagen (regression) phase. By inhibiting the TGF-β pathway, TP0427736 has been shown to reduce the growth inhibition of human outer root sheath cells and elongate the anagen phase in mouse hair follicles, suggesting its potential as a therapeutic agent for conditions such as androgenic alopecia.[4]

Quantitative Data

The following tables summarize the key quantitative data for TP0427736, demonstrating its potency and selectivity.

| Target | Assay Type | IC50 (nM) | Reference |

| ALK5 | Kinase Assay | 2.72 | [1][2][3] |

| ALK3 | Kinase Assay | 836 | [1][2][3] |

Table 1: In vitro kinase inhibitory activity of TP0427736.

| Cell Line | Assay Type | Stimulus | IC50 (nM) | Reference |

| A549 | Smad2/3 Phosphorylation | TGF-β1 | 8.68 | [5][2] |

Table 2: Cellular activity of TP0427736.

Experimental Protocols

ALK5 Kinase Inhibition Assay (ELISA)

This protocol describes the general procedure for determining the in vitro inhibitory activity of TP0427736 on ALK5 kinase.

Materials:

-

Recombinant active ALK5 enzyme

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

ATP

-

ALK5-specific substrate peptide

-

TP0427736

-

ELISA plate pre-coated with an antibody specific for the phosphorylated substrate

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution (e.g., 1 M H2SO4)

-

Plate reader

Procedure:

-

Prepare serial dilutions of TP0427736 in kinase buffer.

-

In the wells of an ELISA plate, add the recombinant ALK5 enzyme, the ALK5 substrate peptide, and the various concentrations of TP0427736 or vehicle (DMSO) control.

-

Initiate the kinase reaction by adding a solution of ATP to a final concentration within the linear range of the assay.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

Stop the reaction by adding EDTA.

-

Transfer the reaction mixture to an ELISA plate pre-coated with a capture antibody specific for the phosphorylated substrate.

-

Incubate for 1-2 hours at room temperature to allow for binding.

-

Wash the plate several times with a wash buffer (e.g., PBS with 0.05% Tween-20).

-

Add an HRP-conjugated secondary antibody that detects the phosphorylated substrate and incubate for 1 hour at room temperature.

-

Wash the plate thoroughly.

-

Add TMB substrate and incubate in the dark until a blue color develops.

-

Stop the reaction by adding the stop solution.

-

Read the absorbance at 450 nm using a microplate reader.

-

Calculate the percent inhibition for each concentration of TP0427736 and determine the IC50 value by fitting the data to a dose-response curve.

Inhibition of TGF-β1-induced Smad2/3 Phosphorylation in A549 Cells (ELISA)

This protocol details the method to assess the ability of TP0427736 to inhibit TGF-β1-induced Smad2/3 phosphorylation in a cellular context.[5]

Materials:

-

A549 cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

TP0427736

-

Recombinant human TGF-β1

-

PBS

-

RIPA lysis buffer

-

Biotinylated anti-Smad2/3 antibody

-

Streptavidin-coated 96-well plates

-

Rabbit anti-phosphoserine antibody

-

Europium-labeled anti-rabbit IgG antibody

-

DELFIA Enhancement solution

-

Fluorescence plate reader (e.g., ARVO multi-label counter)

Procedure:

-

Seed A549 cells in 96-well plates and culture overnight at 37°C in a 5% CO2 atmosphere.[5]

-

Pre-treat the cells with various concentrations of TP0427736 or DMSO as a vehicle control for 2 hours.[5]

-

Stimulate the cells with 1 ng/mL of TGF-β1 for 1 hour.[5]

-

Wash the cells with PBS and then lyse them with RIPA solution.[5]

-

Mix the cell lysates with a biotinylated anti-Smad2/3 antibody.[5]

-

Transfer the mixture to a streptavidin-coated 96-well plate and incubate for 2 hours to capture the Smad2/3 proteins.[5]

-

Wash the plate to remove unbound components.

-

Add a rabbit anti-phosphoserine antibody to each well and incubate to detect phosphorylated Smad2/3.[5]

-

Wash the plate and then add a Europium-labeled anti-rabbit IgG antibody.[5]

-

After a final wash, add DELFIA Enhancement solution to develop the fluorescence signal.[5]

-

Measure the time-resolved fluorescence using a compatible plate reader.[5]

-

Calculate the percent inhibition of Smad2/3 phosphorylation at each TP0427736 concentration and determine the IC50 value.

TGF-β-induced Growth Inhibition of Human Outer Root Sheath (ORS) Cells

This protocol outlines the procedure to evaluate the effect of TP0427736 on TGF-β-induced growth inhibition in human ORS cells.

Materials:

-

Primary human outer root sheath cells

-

Specialized cell culture medium for ORS cells

-

Recombinant human TGF-β1 or TGF-β2

-

TP0427736

-

Cell proliferation assay reagent (e.g., WST-8, MTT)

-

Plate reader

Procedure:

-

Seed human ORS cells in 96-well plates at an appropriate density.

-

Allow the cells to adhere and grow for 24 hours.

-

Treat the cells with a growth-inhibitory concentration of TGF-β1 or TGF-β2 in the presence of varying concentrations of TP0427736 or vehicle control.

-

Culture the cells for a period of 3-5 days.

-

Assess cell proliferation using a suitable colorimetric or fluorometric assay (e.g., WST-8 or MTT assay) according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence using a plate reader.

-

Calculate the rescue of growth inhibition for each concentration of TP0427736.

In Vivo Mouse Model of Hair Growth

This protocol describes a general in vivo model to assess the effect of topical TP0427736 on hair follicle cycle.[1]

Materials:

-

C57BL/6 mice (typically at 7 weeks of age, when hair follicles are in the telogen phase)

-

Anesthesia (e.g., isoflurane)

-

Electric clippers

-

Depilatory wax (e.g., a rosin and wax mixture or cold wax strips)[6]

-

TP0427736

-

Topical vehicle solution (e.g., a mixture of ethanol and propylene glycol)

-

Skin biopsy tools

-

Formalin for fixation

-

Paraffin for embedding

-

Microtome

-

Hematoxylin and eosin (H&E) stain

-

Microscope with a camera

-

Image analysis software

Procedure:

-

Anesthetize the mice.

-

Shave the dorsal skin of the mice.

-

Apply depilatory wax to the shaved area to remove the hair and synchronize the hair follicles in the anagen phase.[1][6]

-

Beginning on a specific day post-depilation (e.g., day 14, corresponding to late anagen), topically apply a solution of TP0427736 in a suitable vehicle or the vehicle alone to the depilated area daily.

-

Continue the topical application for a defined period (e.g., 4 days).

-

At the end of the treatment period, euthanize the mice and collect skin biopsies from the treated area.

-

Fix the skin samples in formalin, embed in paraffin, and prepare histological sections.[6]

-

Stain the sections with H&E.

-

Capture images of the hair follicles using a microscope.

-

Measure the length of the hair follicles using image analysis software to determine the effect of TP0427736 on the anagen-to-catagen transition.[1]

Signaling Pathway and Experimental Workflow Diagrams

Caption: TGF-β Signaling Pathway and the inhibitory action of TP0427736.

Caption: Experimental workflow for the characterization of TP0427736.

References

- 1. Novel ALK5 inhibitor TP0427736 reduces TGF-β induced growth inhibition in human outer root sheath cells and elongates anagen phase in mouse hair follicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. tressless.com [tressless.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Optimized Depilation Method and Comparative Analysis of Hair Growth Cycle in Mouse Strains - PMC [pmc.ncbi.nlm.nih.gov]

TP0427736 and the TGF-β Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the compound TP0427736 and its interaction with the Transforming Growth Factor-β (TGF-β) signaling pathway. TP0427736 is a potent and selective small molecule inhibitor of the TGF-β type I receptor, Activin Receptor-Like Kinase 5 (ALK5). By inhibiting ALK5, TP0427736 effectively blocks the canonical TGF-β signaling cascade, which has significant implications for various physiological and pathological processes. This document details the mechanism of action of TP0427736, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols for relevant assays, and visualizes the core signaling pathways and experimental workflows using Graphviz diagrams. This guide is intended to be a valuable resource for researchers and professionals involved in drug discovery and development, particularly in therapeutic areas where the TGF-β pathway is a key target, such as androgenic alopecia and other fibrotic diseases.

Introduction to the TGF-β Signaling Pathway

The Transforming Growth Factor-β (TGF-β) superfamily of cytokines plays a pivotal role in regulating a wide array of cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix production.[1] The signaling cascade is initiated by the binding of a TGF-β ligand to a type II receptor (TβRII), which is a constitutively active kinase.[2] This binding event recruits and forms a heteromeric complex with a type I receptor (TβRI), also known as ALK5.[2][3] TβRII then transphosphorylates the GS domain of ALK5, leading to its activation.[2][3]

Activated ALK5 propagates the signal intracellularly by phosphorylating the receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3.[3][4] These phosphorylated R-SMADs then form a complex with the common mediator SMAD (co-SMAD), SMAD4.[3] This SMAD complex translocates to the nucleus, where it acts as a transcription factor, binding to specific DNA sequences and regulating the expression of target genes.[3][5] The TGF-β pathway is implicated in numerous diseases, including cancer and fibrosis, making it a significant target for therapeutic intervention.[1]

TP0427736: A Potent and Selective ALK5 Inhibitor

TP0427736, with the chemical name 6-[4-(4-methyl-1,3-thiazol-2-yl)-1H-imidazol-5-yl]-1,3-benzothiazole, is a novel small molecule inhibitor that demonstrates high potency and selectivity for the ALK5 kinase.[6] Its mechanism of action is the competitive inhibition of ATP binding to the ALK5 kinase domain, thereby preventing the phosphorylation of SMAD2 and SMAD3 and the subsequent downstream signaling cascade.

Quantitative Data

The following tables summarize the key quantitative data for TP0427736 from various in vitro and cell-based assays.

| Target | Assay Type | IC50 (nM) | Reference |

| ALK5 | Kinase Inhibitory Activity (ELISA) | 2.72 | [6][7][8] |

| ALK3 | Kinase Inhibitory Activity | 836 | [6] |

| TGF-β1 induced Smad2/3 phosphorylation | Cell-based ELISA (A549 cells) | 8.68 | [6][8] |

Table 1: In vitro and cell-based inhibitory activity of TP0427736.

| Cell Line | Assay | Effect of TP0427736 | Reference |

| Human Outer Root Sheath (ORS) Cells | TGF-β induced growth inhibition | Rescued the inhibited proliferation induced by TGF-β1 and TGF-β2 in a concentration-dependent manner. | [6] |

| A549 Cells | Smad2/3 phosphorylation | Inhibited TGF-β1 induced phosphorylation in a concentration-dependent manner. | [6] |

Table 2: Cellular effects of TP0427736.

| Animal Model | Treatment | Key Findings | Reference |

| C57BL/6 Mice (Hair cycle synchronized by depilation) | Topical application of TP0427736 lotion | Significantly increased the anagen hair region ratio. Suppressed the shortening of average hair follicle length during the anagen-to-catagen transition. | [6][9] |

| Testosterone-treated C57BL/6 Mice (Androgenic Alopecia Model) | Topical application of TP0427736 lotion | Inhibited the testosterone-induced transition from the anagen to the catagen phase of the hair cycle. | [9] |

Table 3: In vivo efficacy of TP0427736 in mouse models of hair growth.

Signaling Pathways and Experimental Workflows

TGF-β Signaling Pathway

The following diagram illustrates the canonical TGF-β signaling pathway, which is inhibited by TP0427736.

Experimental Workflow: ALK5 Kinase Inhibitory Assay

This diagram outlines a typical workflow for an in vitro kinase assay to determine the inhibitory activity of a compound like TP0427736 against ALK5.

Experimental Workflow: Cell-Based SMAD Phosphorylation Assay

This diagram illustrates the general steps involved in a cell-based assay to measure the effect of TP0427736 on TGF-β-induced SMAD phosphorylation.

Detailed Experimental Protocols

ALK5 Kinase Inhibitory Activity Assay (ELISA-based)

This protocol is a generalized representation based on common kinase assay principles and the information available.

Objective: To determine the in vitro inhibitory effect of TP0427736 on ALK5 kinase activity.

Materials:

-

Recombinant human ALK5 protein

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

ATP solution

-

Biotinylated substrate peptide (e.g., a peptide containing the SMAD2 phosphorylation site)

-

TP0427736 stock solution (in DMSO)

-

Streptavidin-coated microplates

-

Anti-phospho-SMAD2 antibody (primary antibody)

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution (e.g., 1 M H₂SO₄)

-

Plate reader

Procedure:

-

Compound Dilution: Prepare a serial dilution of TP0427736 in kinase reaction buffer. Include a DMSO-only control.

-

Kinase Reaction: a. To each well of a microplate, add the diluted TP0427736 or control. b. Add the recombinant ALK5 enzyme to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding. c. Add the biotinylated substrate peptide. d. Initiate the kinase reaction by adding ATP. e. Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

-

Detection: a. Stop the kinase reaction by adding EDTA. b. Transfer the reaction mixture to a streptavidin-coated microplate and incubate to allow the biotinylated substrate to bind. c. Wash the plate to remove unbound components. d. Add the primary anti-phospho-SMAD2 antibody and incubate. e. Wash the plate. f. Add the HRP-conjugated secondary antibody and incubate. g. Wash the plate. h. Add TMB substrate and incubate until color develops. i. Add stop solution.

-

Data Analysis: a. Measure the absorbance at 450 nm using a plate reader. b. Calculate the percentage of inhibition for each concentration of TP0427736 relative to the DMSO control. c. Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

TGF-β Induced SMAD2/3 Phosphorylation Assay (Cell-based ELISA)

This protocol is based on the methodology described for A549 cells.[6]

Objective: To determine the inhibitory effect of TP0427736 on TGF-β1-induced SMAD2/3 phosphorylation in a cellular context.

Materials:

-

A549 human lung carcinoma cells

-

Cell culture medium (e.g., F-12K Medium with 10% FBS)

-

TGF-β1

-

TP0427736 stock solution (in DMSO)

-

Cell lysis buffer

-

ELISA-based SMAD2/3 phosphorylation detection kit (or individual components: capture antibody, detection antibody, etc.)

-

Plate reader

Procedure:

-

Cell Culture: a. Seed A549 cells in 96-well plates at an appropriate density and allow them to adhere and grow overnight.

-

Treatment: a. The following day, replace the medium with serum-free medium and serum-starve the cells for a few hours. b. Pre-treat the cells with a serial dilution of TP0427736 or DMSO control for 2 hours. c. Stimulate the cells with TGF-β1 (e.g., 1 ng/mL) for 1 hour.

-

Lysis and Detection (ELISA): a. Wash the cells with ice-cold PBS. b. Lyse the cells according to the ELISA kit manufacturer's instructions. c. Transfer the cell lysates to the antibody-coated microplate provided in the kit. d. Follow the manufacturer's protocol for the subsequent incubation with detection antibodies, substrate, and stop solution.

-

Data Analysis: a. Measure the absorbance at the appropriate wavelength. b. Normalize the signal to the total protein concentration if necessary. c. Calculate the percentage of inhibition of SMAD2/3 phosphorylation for each concentration of TP0427736 relative to the TGF-β1-stimulated control. d. Determine the IC50 value as described in the previous protocol.

In Vivo Mouse Model of Hair Growth

This protocol is a generalized representation based on the study of TP0427736 in a mouse model of androgenic alopecia.[9]

Objective: To evaluate the in vivo efficacy of topically applied TP0427736 on hair growth.

Materials:

-

C57BL/6 mice (male, 7 weeks old)

-

Depilatory wax

-

TP0427736 lotion (at various concentrations, e.g., 0.3%, 1%) and vehicle control lotion

-

Testosterone solution (for androgenic alopecia model)

-

Digital camera for imaging

-

Histology equipment and reagents (formalin, paraffin, hematoxylin, and eosin)

-

Microscope

Procedure:

-

Hair Cycle Synchronization: a. Anesthetize the mice. b. Depilate the dorsal skin to synchronize the hair follicles in the anagen phase.

-

Treatment: a. Starting from a specific day post-depilation (e.g., day 10), topically apply the TP0427736 lotion or vehicle to the depilated area daily. b. For the androgenic alopecia model, co-administer a testosterone solution to accelerate the transition to the catagen phase.

-

Evaluation: a. Macroscopic Observation: Photograph the dorsal skin of the mice at regular intervals to visually assess hair growth. b. Histological Analysis: i. At the end of the study, euthanize the mice and collect skin samples from the treated area. ii. Fix the skin samples in formalin, embed in paraffin, and prepare sections. iii. Stain the sections with hematoxylin and eosin. iv. Analyze the hair follicles under a microscope to determine the stage of the hair cycle (anagen, catagen, telogen) and measure the hair follicle length.

-

Data Analysis: a. Quantify the area of hair regrowth from the photographs. b. Calculate the percentage of hair follicles in the anagen phase from the histological sections. c. Statistically compare the results from the TP0427736-treated groups with the vehicle control group.

Conclusion

TP0427736 is a highly potent and selective inhibitor of ALK5, a key kinase in the TGF-β signaling pathway. Its ability to block SMAD2/3 phosphorylation and counteract the growth-inhibitory effects of TGF-β has been demonstrated in vitro and in cell-based assays. Furthermore, preclinical studies in mouse models have shown its potential to promote hair growth and delay the catagen phase of the hair cycle, suggesting its therapeutic potential for conditions like androgenic alopecia. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals interested in further investigating TP0427736 and targeting the TGF-β pathway for therapeutic benefit.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. researchgate.net [researchgate.net]

- 3. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TGF-β induces Smad2 Phosphorylation, ARE Induction, and Trophoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TGFβ signaling pathways in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel ALK5 inhibitor TP0427736 reduces TGF-β induced growth inhibition in human outer root sheath cells and elongates anagen phase in mouse hair follicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. pieronline.jp [pieronline.jp]

TP0427736: A Selective ALK5 Inhibitor for Research and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

TP0427736 is a potent and selective small molecule inhibitor of the Activin-like kinase 5 (ALK5), also known as the Transforming Growth Factor-beta type I receptor (TGF-βRI). ALK5 is a critical serine/threonine kinase receptor that plays a pivotal role in the TGF-β signaling pathway, which is implicated in a wide array of cellular processes including proliferation, differentiation, apoptosis, and extracellular matrix production. Dysregulation of the TGF-β/ALK5 pathway is associated with numerous pathologies, including cancer, fibrosis, and autoimmune diseases. More recently, its role in hair follicle cycling has garnered interest, with ALK5 inhibition showing potential for the treatment of androgenic alopecia.[1][2] This technical guide provides a comprehensive overview of TP0427736, including its mechanism of action, key in vitro and in vivo data, and detailed experimental protocols to facilitate its use in research and drug development.

Mechanism of Action and Signaling Pathway

TP0427736 exerts its biological effects by competitively binding to the ATP-binding site of the ALK5 kinase domain, thereby preventing the phosphorylation of its downstream targets, Smad2 and Smad3. This inhibition effectively blocks the canonical TGF-β signaling cascade.

The canonical TGF-β signaling pathway is initiated by the binding of TGF-β ligands to the TGF-β type II receptor (TβRII), a constitutively active kinase. This binding event recruits and activates the ALK5 receptor, leading to the phosphorylation of the R-Smads (Smad2 and Smad3). Phosphorylated R-Smads then form a complex with the common-mediator Smad (Co-Smad), Smad4. This entire complex translocates to the nucleus, where it acts as a transcription factor, regulating the expression of target genes involved in various cellular responses.

Caption: TGF-β/ALK5 Signaling Pathway and Inhibition by TP0427736.

Quantitative Data

The following tables summarize the key quantitative data reported for TP0427736.

Table 1: In Vitro Kinase Inhibitory Activity

| Target Kinase | IC50 (nM) | Selectivity vs. ALK5 | Reference(s) |

| ALK5 | 2.72 | - | [1][2][3][4][5][6][7][8][9][10] |

| ALK3 | 836 | ~300-fold | [1][2][6][7][8] |

Table 2: In Vitro Cellular Activity

| Assay | Cell Line | IC50 (nM) | Reference(s) |

| Smad2/3 Phosphorylation | A549 | 8.68 | [6][7][8][10] |

Table 3: Kinase Selectivity Profile

| Kinase | % Inhibition at 1 µM |

| Data Not Available | - |

Note: A comprehensive kinase selectivity panel for TP0427736 is not publicly available. The selectivity has been reported to be approximately 300-fold higher for ALK5 over ALK3.[1][7][8]

Table 4: Pharmacokinetic Parameters

| Species | Route of Administration | Key Parameters (e.g., T1/2, Cmax, AUC) |

| Data Not Available | - | - |

Note: No pharmacokinetic data for TP0427736 has been found in the public domain.

Experimental Protocols

The following are detailed, representative protocols for key experiments to evaluate the activity of TP0427736. These are based on established methodologies and the available information for this specific inhibitor.

ALK5 Kinase Inhibition Assay (ELISA-based)

This protocol describes a typical enzyme-linked immunosorbent assay (ELISA) to determine the in vitro inhibitory activity of TP0427736 against ALK5.

-

Reagents and Materials:

-

Recombinant human ALK5 (TGF-βRI) kinase domain.

-

Biotinylated substrate peptide (e.g., a generic kinase substrate or a Smad-derived peptide).

-

ATP.

-

TP0427736.

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

-

Streptavidin-coated 96-well plates.

-

Anti-phospho-substrate antibody conjugated to Horseradish Peroxidase (HRP).

-

TMB substrate.

-

Stop solution (e.g., 2 N H2SO4).

-

Plate reader.

-

-

Procedure:

-

Prepare a serial dilution of TP0427736 in assay buffer.

-

Add 10 µL of the TP0427736 dilutions to the wells of a streptavidin-coated 96-well plate. Include wells with vehicle (DMSO) as a positive control and wells without enzyme as a negative control.

-

Add 20 µL of a solution containing the recombinant ALK5 enzyme and the biotinylated substrate peptide to each well.

-

Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding 20 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for ALK5.

-

Incubate the plate for 1 hour at 30°C.

-

Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound reagents.

-

Add 50 µL of HRP-conjugated anti-phospho-substrate antibody to each well and incubate for 1 hour at room temperature.

-

Wash the plate three times with wash buffer.

-

Add 50 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes, or until sufficient color development.

-

Stop the reaction by adding 50 µL of stop solution.

-

Read the absorbance at 450 nm using a microplate reader.

-

Calculate the percent inhibition for each concentration of TP0427736 and determine the IC50 value by fitting the data to a four-parameter logistic curve.

-

Inhibition of Smad2/3 Phosphorylation in A549 Cells

This protocol details a cell-based ELISA to measure the inhibitory effect of TP0427736 on TGF-β1-induced Smad2/3 phosphorylation in the human lung adenocarcinoma cell line A549.[6][7][11][12][13][14]

-

Reagents and Materials:

-

A549 cells.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Serum-free medium.

-

Recombinant human TGF-β1.

-

TP0427736.

-

Cell lysis buffer with protease and phosphatase inhibitors.

-

96-well plates.

-

Primary antibodies: anti-Smad2/3 and anti-phospho-Smad2/3.

-

HRP-conjugated secondary antibody.

-

TMB substrate.

-

Stop solution.

-

Plate reader.

-

-

Procedure:

-

Seed A549 cells in a 96-well plate and allow them to adhere overnight.

-

Starve the cells in serum-free medium for 4-6 hours.

-

Pre-treat the cells with various concentrations of TP0427736 (or vehicle control) for 1-2 hours.[6][7]

-

Stimulate the cells with TGF-β1 (e.g., 1-10 ng/mL) for 30-60 minutes.[7][11]

-

Wash the cells with ice-cold PBS and lyse them with cell lysis buffer.

-

Transfer the cell lysates to an ELISA plate pre-coated with a capture antibody for total Smad2/3.

-

Incubate for 2 hours at room temperature.

-

Wash the plate and add the detection antibody (anti-phospho-Smad2/3).

-

Incubate for 1-2 hours at room temperature.

-

Wash the plate and add an HRP-conjugated secondary antibody.

-

Incubate for 1 hour at room temperature.

-

Wash the plate and add TMB substrate.

-

Stop the reaction and read the absorbance at 450 nm.

-

Normalize the phospho-Smad2/3 signal to the total Smad2/3 signal and calculate the IC50 value for TP0427736.

-

In Vivo Efficacy in a Mouse Model of Androgenic Alopecia

This protocol outlines a representative in vivo study to assess the efficacy of topically applied TP0427736 in a C57BL/6 mouse model where the hair cycle is synchronized.[1][4][15][16]

-

Animals and Materials:

-

Male C57BL/6 mice (7-8 weeks old).

-

Depilatory wax.

-

TP0427736 topical formulation (e.g., in a vehicle of ethanol, propylene glycol, and water).

-

Vehicle control solution.

-

Testosterone solution (for an androgen-accelerated model).[4]

-

Hematoxylin and Eosin (H&E) stain.

-

Microscope.

-

-

Procedure:

-

Synchronize the hair cycle of the mice by depilating the dorsal skin with wax. This induces the anagen phase.

-

Allow a recovery period of a few days.

-

Divide the mice into treatment and control groups.

-

For an androgen-accelerated model, apply a testosterone solution topically or subcutaneously daily.[4]

-

Beginning at a specific day post-depilation (e.g., day 10), topically apply the TP0427736 formulation or vehicle control to the depilated area daily.[1]

-

Continue the treatment for a predefined period (e.g., 10-14 days).

-

At the end of the treatment period, euthanize the mice and collect dorsal skin samples.

-

Fix the skin samples in 10% neutral buffered formalin, process, and embed in paraffin.

-

Section the skin samples and stain with H&E.[6][17][18][19][20]

-

Analyze the hair follicles microscopically to determine the hair cycle stage (anagen, catagen, telogen) and measure parameters such as hair follicle length.[6][17][18][19][20]

-

Compare the hair follicle parameters between the TP0427736-treated and control groups to assess efficacy.

-

Experimental Workflows and Logical Relationships

References

- 1. Novel ALK5 inhibitor TP0427736 reduces TGF-β induced growth inhibition in human outer root sheath cells and elongates anagen phase in mouse hair follicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. raybiotech.com [raybiotech.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Studying Hair Growth Cycle and Its Effects on Mouse Skin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. glpbio.com [glpbio.com]

- 9. TP0427736 (hydrochloride) - Immunomart [immunomart.org]

- 10. labshake.com [labshake.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Smad2/3-Regulated Expression of DLX2 Is Associated with Radiation-Induced Epithelial-Mesenchymal Transition and Radioresistance of A549 and MDA-MB-231 Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. academic.oup.com [academic.oup.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

TP0427736 role in Smad2/3 phosphorylation

An In-depth Technical Guide on the Role of TP0427736 in Smad2/3 Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

TP0427736 has emerged as a significant small molecule inhibitor in the study of TGF-β signaling, a pathway pivotal in a myriad of cellular processes including growth, differentiation, and apoptosis.[1][2] Dysregulation of this pathway is implicated in numerous pathologies, making it a key target for therapeutic intervention. This technical guide provides a comprehensive overview of TP0427736, with a specific focus on its mechanism of action in the phosphorylation of Smad2/3, downstream mediators of TGF-β signaling.

Core Mechanism of Action

TP0427736 is a potent and highly selective inhibitor of the Activin-like kinase 5 (ALK5), also known as the Transforming Growth Factor-β receptor type I (TGFβRI).[3][4] The primary mechanism of TP0427736 involves the direct inhibition of the ALK5 kinase activity.[5] In the canonical TGF-β signaling cascade, the binding of a TGF-β ligand to its type II receptor induces the recruitment and phosphorylation of the ALK5 receptor.[1] This activation of ALK5 is a critical step, as it then phosphorylates the receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3. By inhibiting ALK5, TP0427736 effectively blocks this phosphorylation event, thereby halting the downstream signaling cascade.[6]

Quantitative Data Summary

The inhibitory activity of TP0427736 has been quantified in both enzymatic and cell-based assays. The following tables summarize the key potency metrics.

| Target | Assay Type | IC50 Value | Selectivity |

| ALK5 | Kinase Inhibitory Activity (ELISA) | 2.72 nM[5][7] | Over 300-fold higher than for ALK3[5][7] |

| ALK3 | Kinase Inhibitory Activity | 836 nM[7] |

| Cell-Based Assay | Cell Line | Stimulus | IC50 Value |

| Smad2/3 Phosphorylation | A549 | TGF-β1 | 8.68 nM[3][7][8] |

Signaling Pathway Diagram

The following diagram illustrates the canonical TGF-β/Smad signaling pathway and the point of intervention for TP0427736.

Caption: TGF-β signaling pathway and TP0427736 inhibition.

Experimental Protocols

In Vitro Kinase Inhibitory Activity Assay (ELISA-based)

This protocol outlines the general steps for determining the IC50 value of TP0427736 against ALK5 kinase activity.

-

Coating: A 96-well plate is coated with a substrate for the ALK5 kinase.

-

Kinase Reaction: Recombinant ALK5 enzyme is incubated in the wells with ATP and varying concentrations of TP0427736. A control with no inhibitor (e.g., DMSO) is included.

-

Detection: A primary antibody specific to the phosphorylated substrate is added, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Signal Generation: A chromogenic substrate for the detection enzyme is added, and the resulting colorimetric signal is measured using a plate reader.

-

Data Analysis: The signal intensity is plotted against the concentration of TP0427736 to determine the IC50 value.

Cell-Based Smad2/3 Phosphorylation Assay (ELISA-based)

This protocol describes the methodology used to measure the inhibition of TGF-β1-induced Smad2/3 phosphorylation in A549 cells.[3]

-

Cell Culture: A549 cells are cultured in 96-well plates overnight at 37°C in a 5% CO2 atmosphere.[3]

-

Pre-treatment: Cells are pre-treated with various concentrations of TP0427736 or a vehicle control (DMSO) for 2 hours.[3]

-

Stimulation: TGF-β1 is added to the wells at a final concentration of 1 ng/mL and incubated for 1 hour to induce Smad2/3 phosphorylation.[3]

-

Cell Lysis: The cells are washed with PBS and then lysed using RIPA buffer.[3]

-

Capture: The cell lysate is mixed with a biotinylated anti-Smad2/3 antibody and transferred to a streptavidin-coated 96-well plate for 2 hours to capture total Smad2/3.[3]

-

Detection of Phosphorylation: The plate is washed, and a rabbit anti-phosphoserine antibody is added to detect phosphorylated Smad2/3.[3]

-

Secondary Detection: A Europium-labeled anti-rabbit IgG antibody is added, followed by a DELFIA Enhancement solution.[3]

-

Measurement: The time-resolved fluorescence is measured using a multi-label counter.[3]

-

IC50 Determination: The concentration-response curves are analyzed to determine the IC50 value for the inhibition of Smad2/3 phosphorylation.[3]

Experimental Workflow Diagram

The following diagram visualizes the workflow for the cell-based Smad2/3 phosphorylation assay.

Caption: Workflow for cell-based Smad2/3 phosphorylation assay.

Conclusion

TP0427736 is a valuable research tool for dissecting the TGF-β signaling pathway. Its high potency and selectivity for ALK5 make it a precise instrument for inhibiting Smad2/3 phosphorylation and studying the downstream consequences. The detailed protocols and quantitative data provided in this guide offer a solid foundation for researchers and drug development professionals aiming to utilize TP0427736 in their studies of TGF-β-mediated cellular processes and associated pathologies. The inhibitory action of TP0427736 on Smad2 phosphorylation has also been demonstrated in vivo in mouse skin.[5] This compound holds potential for therapeutic applications, particularly in conditions such as androgenic alopecia where TGF-β signaling plays a role.[5][8]

References

- 1. youtube.com [youtube.com]

- 2. Inhibition of TGF-β signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Novel ALK5 inhibitor TP0427736 reduces TGF-β induced growth inhibition in human outer root sheath cells and elongates anagen phase in mouse hair follicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. TP0427736|864374-00-5|COA [dcchemicals.com]

- 7. glpbio.com [glpbio.com]

- 8. medchemexpress.com [medchemexpress.com]

TP0427736: A Technical Guide for Androgenic Alopecia Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Androgenic alopecia (AGA) is the most prevalent form of hair loss, characterized by a progressive miniaturization of hair follicles and a shortened anagen (growth) phase of the hair cycle.[1] While current treatments like finasteride and minoxidil are widely used, their efficacy can be limited, and they may be associated with undesirable side effects.[1] Emerging research has identified the Transforming Growth Factor-beta (TGF-β) signaling pathway as a key regulator of the hair follicle cycle and a promising therapeutic target for AGA.[1][2] TP0427736, a novel and potent inhibitor of the TGF-β type I receptor activin receptor-like kinase 5 (ALK5), has shown significant potential in preclinical studies to counteract the inhibitory effects of TGF-β on hair growth.[1][3][4] This technical guide provides a comprehensive overview of TP0427736, including its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Mechanism of Action

In androgenic alopecia, androgens are known to increase the production of TGF-β in dermal papilla cells.[1][4] TGF-β then acts on hair follicle cells, inducing growth inhibition and promoting the transition from the anagen to the catagen (regression) phase.[1][4] TP0427736 functions as a selective inhibitor of ALK5, a key receptor in the TGF-β signaling cascade.[5][6][7] By blocking ALK5, TP0427736 prevents the phosphorylation of downstream mediators Smad2 and Smad3, thereby inhibiting the transduction of the TGF-β signal.[1][3][4][6] This action rescues hair follicle cells from TGF-β-induced growth inhibition and has been shown to prolong the anagen phase.[1][3][4]

Quantitative Data

The following tables summarize the key quantitative data from in vitro and in vivo studies on TP0427736.

Table 1: In Vitro Inhibitory Activity of TP0427736

| Target | Parameter | Value | Cell Line | Reference |

| ALK5 Kinase Activity | IC50 | 2.72 nM | - | [1][4][5][6][7][8] |

| ALK3 Kinase Activity | IC50 | 836 nM | - | [6][7][8] |

| TGF-β1-induced Smad2/3 Phosphorylation | IC50 | 8.68 nM | A549 cells | [6][7][8] |

Table 2: In Vivo Efficacy of TP0427736

| Animal Model | Treatment | Outcome | Reference |

| C57BL/6 Mice (Normal) | Topical TP0427736 lotion | Significantly increased anagen hair region ratio after depilation. | [2] |

| C57BL/6 Mice (Testosterone-induced AGA model) | Topical TP0427736 lotion | Inhibited the testosterone-induced transition from anagen to catagen. | [2] |

| C57BL/6 Mice | Topical application of TP0427736 | Significantly decreased Smad2 phosphorylation in the skin and suppressed the shortening of hair follicle length during the anagen-to-catagen transition. | [1][4] |

Experimental Protocols

This section details the methodologies for key experiments cited in the research of TP0427736.

In Vitro Kinase Inhibitory Activity Assay (ELISA)

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of TP0427736 on ALK5 kinase activity.

-

Methodology:

-

A mixture containing the ALK5 enzyme, a substrate (such as a Smad protein), and ATP is prepared.

-

Various concentrations of TP0427736 are added to the mixture.

-

The reaction is incubated to allow for phosphorylation of the substrate.

-

The level of substrate phosphorylation is quantified using an enzyme-linked immunosorbent assay (ELISA). A primary antibody specific to the phosphorylated substrate is used, followed by a secondary antibody conjugated to an enzyme for detection.

-

The IC50 value is calculated from the concentration-response curve.[6]

-

In Vitro TGF-β-induced Smad2/3 Phosphorylation Assay (ELISA)

-

Objective: To assess the inhibitory effect of TP0427736 on TGF-β-induced Smad2/3 phosphorylation in a cellular context.

-

Cell Line: A549 cells (human lung carcinoma cells) are commonly used as they are responsive to TGF-β.[6]

-

Methodology:

-

A549 cells are cultured in plates overnight.[6]

-

Cells are pre-treated with various concentrations of TP0427736 or a vehicle control (e.g., DMSO) for 2 hours.[6]

-

TGF-β1 (e.g., at a concentration of 1 ng/mL) is added to the cells to induce Smad2/3 phosphorylation.[6]

-

After a 1-hour incubation, the cells are lysed.[6]

-

The cell lysate is mixed with a biotinylated anti-Smad2/3 antibody and transferred to a streptavidin-coated 96-well plate for incubation.[6]

-

The amount of phosphorylated Smad2/3 is quantified using an ELISA with a rabbit anti-phosphoserine antibody, followed by a europium-labeled anti-rabbit IgG antibody.[6]

-

Fluorescence is measured, and the IC50 value is determined from the concentration-response curve.[6]

-

In Vivo Mouse Model of Hair Cycle Synchronization

-

Objective: To evaluate the in vivo efficacy of TP0427736 on the hair follicle cycle.

-

Animal Model: C57BL/6 mice are often used as their hair is black, making it easy to observe the hair cycle, and their hair follicles are synchronized after depilation.[1][2]

-

Methodology:

-

The dorsal hair of the mice is depilated with wax to synchronize the hair follicles in the anagen phase.[1][2]

-

Starting from a specific day after depilation (e.g., day 10), a lotion containing TP0427736 or a vehicle is applied topically to the depilated area daily.[2]

-

For an AGA model, testosterone solution can be co-administered to accelerate the transition to the catagen phase.[2]

-

After a set period of application, skin samples are collected for histological analysis.

-

The ratio of anagen to catagen hair follicles is determined by examining the morphology of the hair follicles in the skin sections.[2]

-

Visualizations

Signaling Pathway of TP0427736 in Androgenic Alopecia

References

- 1. researchgate.net [researchgate.net]

- 2. pieronline.jp [pieronline.jp]

- 3. tressless.com [tressless.com]

- 4. Novel ALK5 inhibitor TP0427736 reduces TGF-β induced growth inhibition in human outer root sheath cells and elongates anagen phase in mouse hair follicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. glpbio.com [glpbio.com]

The Discovery of TP0427736: A Technical Overview of a Novel ALK5 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the discovery and initial characterization of TP0427736, a potent and selective inhibitor of the Activin receptor-like kinase 5 (ALK5). The document outlines the core findings, presents key quantitative data in a structured format, details the experimental methodologies employed in its characterization, and visualizes the relevant biological pathways and experimental workflows.

Introduction

TP0427736 has been identified as a selective inhibitor of ALK5, a transforming growth factor-beta (TGF-β) type I receptor.[1][2][3] The TGF-β signaling pathway is implicated in a variety of cellular processes, and its dysregulation is associated with numerous pathologies. In the context of hair follicle biology, TGF-β is known to promote the transition from the anagen (growth) phase to the catagen (regression) phase, contributing to conditions such as androgenic alopecia (AGA).[3] TP0427736 was investigated for its potential to counteract these effects by specifically targeting ALK5 and inhibiting the downstream signaling cascade.[3]

Core Discovery Data

The initial characterization of TP0427736 focused on its inhibitory activity against its primary target, ALK5, and its cellular effects on the canonical TGF-β signaling pathway.

Quantitative Data Summary

The following tables summarize the key in vitro potency and cellular activity data for TP0427736.

| Target | Parameter | Value | Reference |

| ALK5 | IC50 | 2.72 nM | [1][2][3][4] |

| ALK3 | IC50 | 836 nM | [2][3][4] |

Table 1: In Vitro Kinase Inhibitory Activity of TP0427736.

| Cell Line | Assay | Parameter | Value | Reference |

| A549 | TGF-β1-induced Smad2/3 Phosphorylation | IC50 | 8.68 nM | [2][4] |

Table 2: Cellular Inhibitory Activity of TP0427736.

Signaling Pathway and Mechanism of Action

TP0427736 exerts its effects by inhibiting the kinase activity of ALK5, thereby blocking the TGF-β signaling pathway. The diagram below illustrates the canonical TGF-β/ALK5/Smad signaling pathway and the point of intervention for TP0427736.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the discovery of TP0427736. These protocols are representative of standard techniques in the field.

ALK5 Kinase Inhibition Assay (ELISA-based)

This assay quantifies the ability of TP0427736 to inhibit the phosphorylation of a substrate by the ALK5 kinase.

Workflow Diagram:

Methodology:

-

Plate Coating: A 96-well microplate is coated with a recombinant substrate for ALK5 and incubated overnight at 4°C.

-

Blocking: The plate is washed and blocked with a suitable blocking buffer to prevent non-specific binding.

-

Compound Addition: Serial dilutions of TP0427736 (and control compounds) are added to the wells.

-

Kinase Reaction: A solution containing recombinant active ALK5 kinase and ATP is added to each well to initiate the phosphorylation reaction. The plate is incubated for a specified time at 30°C.

-

Detection: The plate is washed, and a primary antibody specific for the phosphorylated substrate is added. Following incubation and washing, a horseradish peroxidase (HRP)-conjugated secondary antibody is added.

-

Signal Generation: After a final wash, a chromogenic substrate such as TMB (3,3',5,5'-Tetramethylbenzidine) is added. The reaction is stopped with an acidic solution.

-

Data Analysis: The absorbance is measured at 450 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.

Inhibition of TGF-β-induced Smad2/3 Phosphorylation in A549 Cells

This cell-based assay determines the ability of TP0427736 to block the intracellular signaling cascade initiated by TGF-β.

Methodology:

-

Cell Culture: A549 cells are cultured in appropriate media and seeded into 96-well plates.[2]

-

Compound Pre-treatment: Cells are pre-treated with various concentrations of TP0427736 or a vehicle control (e.g., DMSO) for 2 hours.[2]

-

TGF-β Stimulation: TGF-β1 is added to the wells at a final concentration of 1 ng/mL to stimulate the signaling pathway.[2]

-

Cell Lysis: After a 1-hour incubation, the cells are washed with PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.[2]

-

ELISA for p-Smad2/3: The cell lysates are transferred to a streptavidin-coated 96-well plate and incubated with a biotinylated anti-Smad2/3 antibody.[2] A primary antibody against the phosphorylated form of Smad2/3 is then added, followed by a europium-labeled secondary antibody.[2]

-

Signal Detection: After adding an enhancement solution, the time-resolved fluorescence is measured.[2]

-

Data Analysis: The IC50 value is determined by analyzing the concentration-response curve for the inhibition of Smad2/3 phosphorylation.[2]

TGF-β-induced Growth Inhibition of Human Outer Root Sheath Cells (HORS)

This assay assesses the functional consequence of ALK5 inhibition by measuring the rescue of cell proliferation in the presence of growth-inhibitory TGF-β.

Methodology:

-

Cell Culture: Human Outer Root Sheath (HORS) cells are cultured in a specialized medium and seeded in 96-well plates.

-

Compound and TGF-β Treatment: Cells are treated with various concentrations of TP0427736 in the presence of a fixed concentration of TGF-β1 or TGF-β2.

-

Proliferation Assay: After a defined incubation period (e.g., 72 hours), cell viability and proliferation are assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Data Analysis: The absorbance is read, and the data are used to determine the concentration-dependent rescue of cell growth by TP0427736.

In Vivo Studies

In vivo evaluation of TP0427736 was conducted using a mouse model where the hair growth cycle was synchronized through dorsal hair depilation.[3] Topical application of TP0427736 led to a significant decrease in Smad2 phosphorylation in the mouse skin.[3] Furthermore, repeated application of the compound suppressed the shortening of the average hair follicle length during the transition from the anagen to the catagen phase, indicating an elongation of the hair growth phase.[3]

Conclusion

The discovery of TP0427736 represents a significant advancement in the targeted inhibition of the TGF-β/ALK5 signaling pathway. Its high potency and selectivity, demonstrated through a series of robust in vitro and in vivo experiments, establish it as a valuable research tool and a potential therapeutic candidate for conditions characterized by excessive TGF-β signaling, such as androgenic alopecia.[3] The experimental frameworks detailed in this guide provide a basis for further investigation and development of this and similar compounds.

References

TP0427736: A Potent and Selective ALK5 Inhibitor for Androgenic Alopecia Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

TP0427736 is a novel small molecule that has demonstrated significant potential as a potent and selective inhibitor of the transforming growth factor-beta (TGF-β) type I receptor, activin receptor-like kinase 5 (ALK5). By targeting ALK5, TP0427736 effectively modulates the downstream TGF-β/Smad signaling pathway, which is critically implicated in the pathogenesis of androgenic alopecia (AGA). This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological activity of TP0427736. Detailed experimental protocols for key in vitro and in vivo assays are presented to facilitate further research and development. Furthermore, this document includes visualizations of the relevant signaling pathways and experimental workflows to enhance understanding of its mechanism of action and experimental application.

Chemical Structure and Properties

TP0427736, with the chemical name 6-[4-(4-methyl-1,3-thiazol-2-yl)-1H-imidazol-5-yl]-1,3-benzothiazole, is a heterocyclic compound with a molecular formula of C14H10N4S2 and a molecular weight of approximately 298.39 g/mol .[1] Its unique structure confers high potency and selectivity towards ALK5.

| Property | Value | Reference |

| Molecular Formula | C14H10N4S2 | [1] |

| Molecular Weight | 298.39 g/mol | [1] |

| CAS Number | 864374-00-5 | [1] |

| Canonical SMILES | CC1=CSC(=N1)C2=C(N=CN2)C3=CC4=C(C=C3)N=CS4 |

Pharmacological Properties

TP0427736 is a highly potent and selective inhibitor of ALK5 kinase activity. This inhibition directly impacts the TGF-β signaling pathway, which plays a crucial role in the hair follicle cycle.

| Parameter | Value | Cell Line/System | Reference |

| ALK5 IC50 | 2.72 nM | Cell-free assay | [2][3] |

| ALK3 IC50 | 836 nM | Cell-free assay | |

| Smad2/3 Phosphorylation IC50 | 8.68 nM | A549 cells | [4] |

The inhibitory effect of TP0427736 on ALK5 is over 300-fold more potent than its effect on ALK3, demonstrating its high selectivity.[2][3] This selectivity is critical for minimizing off-target effects in therapeutic applications.

Mechanism of Action: The TGF-β/ALK5/Smad Signaling Pathway

Androgenic alopecia is associated with the miniaturization of hair follicles, a process influenced by androgens that enhance the production of TGF-β. TGF-β signaling is known to promote the transition of hair follicles from the anagen (growth) phase to the catagen (regression) phase. TP0427736 exerts its effect by inhibiting ALK5, a key receptor in the TGF-β signaling cascade. This inhibition prevents the phosphorylation of downstream effector proteins, Smad2 and Smad3, thereby blocking the signal transduction that leads to hair growth inhibition.[2]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Novel ALK5 inhibitor TP0427736 reduces TGF-β induced growth inhibition in human outer root sheath cells and elongates anagen phase in mouse hair follicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. selleckchem.com [selleckchem.com]

The ALK5 Inhibitor TP0427736: A Deep Dive into its Mechanism and Therapeutic Potential for Hair Follicle Growth

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Androgenetic alopecia (AGA) is a prevalent hair loss condition characterized by the miniaturization of hair follicles, driven by androgen-induced signaling pathways. A key player in this process is Transforming Growth Factor-beta (TGF-β), which promotes the transition of hair follicles from the growth phase (anagen) to the regression phase (catagen). TP0427736 is a novel and potent small molecule inhibitor of the TGF-β type I receptor, Activin receptor-like kinase 5 (ALK5). This technical guide provides a comprehensive overview of the preclinical data on TP0427736, focusing on its mechanism of action in promoting hair follicle cell growth. We will delve into its inhibitory effects on the TGF-β signaling pathway, present quantitative data from in vitro and in vivo studies, and provide detailed experimental protocols for the key assays cited. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating new therapeutic strategies for AGA.

Introduction

The hair follicle is a dynamic mini-organ that undergoes cyclical phases of growth (anagen), regression (catagen), and rest (telogen). In androgenetic alopecia, androgens such as dihydrotestosterone (DHT) bind to androgen receptors in dermal papilla cells, leading to an increased production of TGF-β.[1][2][3] TGF-β, in turn, acts as a potent catagen inducer, shortening the anagen phase and causing follicular miniaturization.[1][2][3]

The TGF-β signaling pathway is initiated by the binding of TGF-β to its type II receptor (TGFβRII), which then recruits and phosphorylates the type I receptor, ALK5. Activated ALK5 subsequently phosphorylates the downstream signaling molecules, Smad2 and Smad3. This phosphorylation event allows Smad2/3 to form a complex with Smad4, which then translocates to the nucleus to regulate the transcription of target genes that inhibit cell proliferation and promote apoptosis, thereby pushing the hair follicle into catagen.

TP0427736 has emerged as a promising therapeutic candidate for AGA due to its high selectivity and potency in inhibiting ALK5 kinase activity.[1][2][4] By blocking the initial step in the TGF-β signaling cascade, TP0427736 can potentially counteract the inhibitory effects of androgens on hair follicle growth, prolong the anagen phase, and prevent follicular miniaturization.

Mechanism of Action of TP0427736

TP0427736 exerts its pro-hair growth effects by directly inhibiting the kinase activity of ALK5.[1][2][4] This inhibition prevents the phosphorylation of Smad2 and Smad3, thereby blocking the downstream signaling cascade that leads to the transcription of genes responsible for inducing the catagen phase.[1][2][4][5] The interruption of this pathway rescues hair follicle cells, specifically the human outer root sheath (ORS) cells, from TGF-β-induced growth inhibition and helps to maintain the anagen phase.[1][2]

References

Preliminary Efficacy of TP0427736: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preliminary efficacy of TP0427736, a selective inhibitor of the TGF-β type I receptor activin-like kinase 5 (ALK5). The information presented herein is collated from preclinical studies and is intended to inform researchers and professionals in the field of drug development.

Core Efficacy Data

The primary mechanism of action of TP0427736 is the potent and selective inhibition of ALK5 kinase activity. This inhibition disrupts the canonical TGF-β signaling pathway, which has been implicated in various cellular processes, including cell growth, differentiation, and apoptosis. The key efficacy data from preliminary studies are summarized below.

Table 1: In Vitro Inhibitory Activity of TP0427736

| Target | Assay Type | Metric | Value | Selectivity | Reference |

| ALK5 (TGF-βR1) | Kinase Inhibition Assay | IC50 | 2.72 nM | ~300-fold vs. ALK3 | [1][2][3] |

| ALK3 (BMPR1A) | Kinase Inhibition Assay | IC50 | 836 nM | - | [2] |

| TGF-β1-induced Smad2/3 Phosphorylation | Cell-based ELISA (A549 cells) | IC50 | 8.68 nM | - | [2] |

Signaling Pathway and Mechanism of Action

TP0427736 exerts its effects by targeting the TGF-β/ALK5 signaling pathway. In many cell types, the binding of TGF-β to its type II receptor (TGF-βRII) leads to the recruitment and phosphorylation of the type I receptor, ALK5. Activated ALK5 then phosphorylates the receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3. These phosphorylated R-Smads form a complex with the common-mediator Smad (Co-Smad), Smad4, and translocate to the nucleus to regulate the transcription of target genes. TP0427736, by selectively inhibiting ALK5, blocks the phosphorylation of Smad2/3, thereby inhibiting the downstream signaling cascade.

Preclinical Efficacy in Hair Growth Models

Preliminary studies have investigated the potential of TP0427736 in promoting hair growth, an area where TGF-β signaling is known to play an inhibitory role.

In Vitro Efficacy in Human Outer Root Sheath (ORS) Cells

TGF-β is known to inhibit the proliferation of hair follicle cells. In a cell-based assay, TP0427736 was shown to rescue the growth of human outer root sheath cells that was inhibited by TGF-β1 and TGF-β2 in a concentration-dependent manner.[2]

In Vivo Efficacy in a Murine Model

The efficacy of TP0427736 was evaluated in a C57BL/6 mouse model where the hair growth cycle was synchronized by depilation. Topical application of a TP0427736 lotion resulted in a significant increase in the anagen (growth phase) hair region ratio and suppressed the shortening of hair follicle length during the transition to the catagen (regression) phase.[3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preliminary studies of TP0427736.

ALK5 Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of TP0427736 against ALK5 kinase.

General Protocol: The kinase inhibitory activity was evaluated using an ELISA-based assay.[3] While the specific details from the primary study are not fully available, a general protocol for an ALK5 kinase assay is as follows:

-

Reaction Setup: The kinase reaction is typically performed in a 96-well plate. Each well contains the ALK5 enzyme, a specific substrate (e.g., a synthetic peptide), and ATP in a kinase reaction buffer.

-

Inhibitor Addition: TP0427736 is added at various concentrations to the reaction mixture.

-

Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C or 37°C) for a specific period to allow for substrate phosphorylation.

-

Detection: The level of substrate phosphorylation is quantified. This is often achieved using a phosphorylation-specific antibody in an ELISA format. The antibody is typically conjugated to an enzyme (e.g., HRP) that catalyzes a colorimetric or chemiluminescent reaction.

-

Data Analysis: The signal is measured using a plate reader, and the IC50 value is calculated from the dose-response curve.

Smad2/3 Phosphorylation Assay in A549 Cells

Objective: To assess the inhibitory effect of TP0427736 on TGF-β1-induced Smad2/3 phosphorylation in a cellular context.

Cell Line: A549 (human lung carcinoma) cells are commonly used as they have a well-characterized response to TGF-β.

Protocol:

-

Cell Culture: A549 cells are cultured in appropriate media and seeded into 96-well plates.[2]

-

Pre-treatment: Cells are pre-treated with varying concentrations of TP0427736 for a specified duration (e.g., 1-2 hours).[2]

-

Stimulation: Cells are then stimulated with TGF-β1 (e.g., 1 ng/mL) to induce Smad2/3 phosphorylation.[2]

-

Lysis: After a short incubation period (e.g., 30-60 minutes), the cells are lysed to release cellular proteins.[2]

-

ELISA: The level of phosphorylated Smad2/3 in the cell lysate is quantified using a sandwich ELISA. This typically involves capturing total Smad2/3 and detecting the phosphorylated form with a specific antibody.

-

Data Analysis: The IC50 value is determined from the concentration-response curve.

In Vivo Mouse Hair Growth Study

Objective: To evaluate the in vivo efficacy of topical TP0427736 on hair follicle cycling.

Animal Model: C57BL/6 mice are used as their hair is pigmented, allowing for easy visualization of the hair growth cycle.

Protocol:

-

Synchronization of Hair Cycle: The hair on the dorsal skin of the mice is removed by waxing to synchronize the hair follicles in the anagen phase.

-

Topical Application: A lotion containing TP0427736 or a vehicle control is applied topically to the depilated area daily or as per the study design.

-

Observation and Measurement: The progression of the hair cycle is monitored. This can involve visual assessment of skin pigmentation (an indicator of anagen) and histological analysis of skin biopsies.

-

Histological Analysis: Skin samples are collected at specified time points, sectioned, and stained (e.g., with Hematoxylin and Eosin). The number and stage of hair follicles, as well as hair follicle length, are quantified.

-

Data Analysis: The anagen-to-catagen ratio and other relevant parameters are compared between the TP0427736-treated and vehicle-treated groups.

Clinical Studies

As of the date of this document, there is no publicly available information on any completed or ongoing clinical trials for TP0427736. The compound is currently considered to be in the preclinical stage of development.

Conclusion

The preliminary data on TP0427736 demonstrate its potential as a potent and selective inhibitor of ALK5. The in vitro and in vivo studies provide a strong rationale for its further investigation, particularly in therapeutic areas where TGF-β signaling is a key driver of pathology, such as in certain fibrotic diseases and androgenetic alopecia. Further research is warranted to fully elucidate its therapeutic potential and safety profile.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies Using TP0427736

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and executing in vivo studies to evaluate the efficacy of TP0427736, a potent and selective inhibitor of the transforming growth factor-beta (TGF-β) type I receptor, activin receptor-like kinase 5 (ALK5). The primary focus of this document is on the application of TP0427736 in a murine model of hair growth, which serves as a paradigm for its topical use in conditions characterized by excessive TGF-β signaling.

Introduction to TP0427736

TP0427736 is a small molecule inhibitor that specifically targets ALK5, a key kinase in the TGF-β signaling pathway.[1][2][3][4] By inhibiting ALK5, TP0427736 effectively blocks the phosphorylation of downstream mediators Smad2 and Smad3, thereby attenuating the cellular responses to TGF-β.[1][3][5][6] This mechanism of action makes TP0427736 a valuable tool for investigating the role of TGF-β signaling in various physiological and pathological processes and a potential therapeutic agent for diseases driven by aberrant TGF-β activity, such as androgenic alopecia.[1][5][6]

Mechanism of Action: The TGF-β/ALK5/Smad Pathway

The canonical TGF-β signaling pathway is initiated by the binding of TGF-β ligands to the type II receptor (TGFβRII), which then recruits and phosphorylates the type I receptor, ALK5. Activated ALK5, in turn, phosphorylates the receptor-regulated Smads (R-Smads), Smad2 and Smad3. These phosphorylated R-Smads form a complex with the common mediator Smad (Co-Smad), Smad4, and the entire complex translocates to the nucleus to regulate the transcription of target genes. TP0427736, by inhibiting the kinase activity of ALK5, prevents the initial phosphorylation of Smad2 and Smad3, thus halting the signaling cascade.

Quantitative Data Summary

The following tables summarize the key in vitro inhibitory activities of TP0427736.

| Target | IC50 (nM) | Selectivity | Cell Line | Reference |

| ALK5 | 2.72 | >300-fold vs ALK3 | - | [1][5][6] |

| ALK3 | 836 | - | - | [1][5][6] |

Table 1: Kinase inhibitory activity of TP0427736.

| Assay | IC50 (nM) | Cell Line | Stimulus | Reference |

| Smad2/3 Phosphorylation | 8.68 | A549 | TGF-β1 | [1][5][7] |

Table 2: Cellular inhibitory activity of TP0427736.

Experimental Protocols

In Vivo Hair Growth Promotion Study in Mice

This protocol describes a typical in vivo study to evaluate the effect of topically applied TP0427736 on hair follicle cycling in a C57BL/6 mouse model.

1. Animal Model and Hair Cycle Synchronization

-

Animal Strain: C57BL/6 mice (female, 7 weeks old). The black coat of these mice allows for easy visual assessment of hair growth.

-

Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.

-

Hair Cycle Synchronization: Anesthetize the mice and apply a commercially available depilatory wax to the dorsal skin to remove the hair and synchronize the hair follicles in the anagen (growth) phase. The depilation induces a new, synchronized wave of hair growth.

2. Formulation and Dosing

-

TP0427736 Formulation: Prepare a topical lotion of TP0427736.

-

Note: The exact concentration and vehicle composition for the topical lotion have not been detailed in the available literature. Researchers will need to perform formulation development studies to determine an optimal vehicle that ensures stability and skin penetration. A common starting point for topical formulations can be a mixture of ethanol, propylene glycol, and water.

-

-

Vehicle Control: The vehicle used for the TP0427736 formulation should be used as the negative control.

-

Dosing Regimen:

-

Begin topical application on day 10 post-depilation, when the hair follicles are transitioning from the anagen to the catagen (regression) phase.

-

Apply a defined volume of the TP0427736 lotion or vehicle to the depilated dorsal area.

-

Note: The frequency (e.g., once or twice daily) and the total duration of the treatment need to be optimized based on preliminary studies. The available literature suggests a duration of "several days."

-

3. Androgenic Alopecia Model (Optional)

-

To model androgen-induced hair loss, a testosterone solution can be co-administered with the TP0427736 lotion.

4. Endpoint Analysis

-

Macroscopic Evaluation: Document hair growth by photographing the dorsal skin of the mice at regular intervals.

-

Histological Analysis of Hair Follicles:

-

At the end of the treatment period, euthanize the mice and collect dorsal skin samples.

-

Fix the skin samples in 10% neutral buffered formalin overnight at 4°C.[8]

-

Process the fixed tissues for paraffin embedding.[8]

-

Section the paraffin blocks (e.g., 5-10 µm thickness) and stain with Hematoxylin and Eosin (H&E).

-

Under a microscope, determine the stage of the hair follicles (anagen, catagen, or telogen) based on their morphology.

-

Calculate the anagen/catagen ratio to quantify the effect of TP0427736 on maintaining the growth phase.

-

-

Analysis of Smad2 Phosphorylation:

-

Collect dorsal skin samples at a specified time point after the final topical application.

-

Homogenize the skin tissue in a suitable lysis buffer (e.g., RIPA buffer) containing phosphatase and protease inhibitors.

-

Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

Analyze the levels of phosphorylated Smad2 (p-Smad2) and total Smad2 by Western blotting or ELISA.

-

For Western blotting, use primary antibodies specific for p-Smad2 (Ser465/467) and total Smad2. Use a loading control (e.g., β-actin or GAPDH) to normalize the results.

-

For ELISA, use a commercially available p-Smad2/total Smad2 sandwich ELISA kit.[9]

-

-

Quantify the p-Smad2/total Smad2 ratio to determine the extent of target engagement by TP0427736 in the skin.

-

Pharmacokinetics and Toxicology

There is currently limited publicly available information on the pharmacokinetics (PK) and toxicology of TP0427736. For topical applications, it is crucial to assess the extent of systemic absorption to understand the potential for off-target effects. PK studies should be designed to measure the concentration of TP0427736 in both the skin and plasma at various time points after application. Toxicology studies are necessary to determine the safety profile of the compound, including local skin irritation and systemic toxicity.

Conclusion

TP0427736 is a valuable research tool for studying the in vivo roles of the TGF-β/ALK5 signaling pathway. The provided protocols for a murine hair growth model offer a solid framework for investigating its therapeutic potential. However, it is important to note that key parameters such as the optimal concentration, vehicle composition, and treatment duration for topical application will require further investigation and optimization by the end-user. Future studies could also explore the efficacy of TP0427736 in other in vivo models of diseases where TGF-β signaling is dysregulated, such as fibrosis and cancer.

References

- 1. researchgate.net [researchgate.net]

- 2. zgsydw.alljournal.ac.cn [zgsydw.alljournal.ac.cn]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Exploring the Therapeutic Potential of TGF-β Inhibitors for Liver Fibrosis: Targeting Multiple Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel ALK5 inhibitor TP0427736 reduces TGF-β induced growth inhibition in human outer root sheath cells and elongates anagen phase in mouse hair follicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. medschool.cuanschutz.edu [medschool.cuanschutz.edu]

- 9. synexagroup.com [synexagroup.com]

Application Notes and Protocols for TP0427736 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the available information regarding the dosage and administration of TP0427736 in murine models, with a focus on its application in hair growth research. While specific dosage details from key studies are not publicly available, this document synthesizes the known mechanism of action, relevant in vitro data, and established protocols for similar in vivo studies to guide researchers in designing their own experiments.

Mechanism of Action and In Vitro Efficacy

TP0427736 is a potent and selective inhibitor of the Transforming Growth Growth Factor-β (TGF-β) type I receptor, Activin receptor-like kinase 5 (ALK5).[1] By inhibiting ALK5, TP0427736 effectively blocks the phosphorylation of Smad2 and Smad3, key downstream mediators in the TGF-β signaling pathway.[1] This pathway is known to play a crucial role in the hair follicle cycle, where TGF-β is implicated in promoting the transition from the anagen (growth) phase to the catagen (regression) phase.[1]

The inhibitory activity of TP0427736 has been quantified in several in vitro assays, demonstrating its high potency and selectivity.